(Z)-3-Nonenyl acetate

Overview

Description

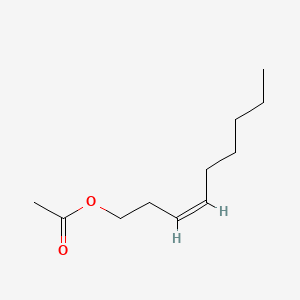

(Z)-3-Nonenyl acetate is an organic compound that belongs to the class of esters. It is characterized by a nonenyl group attached to an acetate moiety. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industries. It is also found in various natural sources, including certain fruits and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Nonenyl acetate typically involves the esterification of (Z)-3-Nonenol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through distillation or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Nonenyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nonanoic acid or nonanal.

Reduction: (Z)-3-Nonenol.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-Nonenyl acetate is used as a starting material for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its role in plant-insect interactions. It acts as a semiochemical, influencing the behavior of certain insects and pests.

Medicine

While not directly used as a therapeutic agent, this compound’s derivatives and related compounds are explored for potential medicinal properties, including antimicrobial and anti-inflammatory effects.

Industry

In the fragrance and flavor industry, this compound is valued for its fruity aroma and is used in the formulation of perfumes, air fresheners, and food flavorings.

Mechanism of Action

The mechanism of action of (Z)-3-Nonenyl acetate involves its interaction with olfactory receptors in the case of its use in fragrances. In biological systems, it may interact with specific receptors or enzymes, influencing physiological responses. The exact molecular targets and pathways can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

(Z)-3-Hexenyl acetate: Another ester with a similar structure but a shorter carbon chain.

(E)-3-Nonenyl acetate: The geometric isomer of (Z)-3-Nonenyl acetate with different spatial arrangement.

Nonyl acetate: A related ester with a saturated carbon chain.

Uniqueness

This compound is unique due to its specific geometric configuration, which imparts distinct olfactory properties compared to its isomers and related compounds. This uniqueness makes it particularly valuable in applications requiring specific scent profiles.

Biological Activity

(Z)-3-Nonenyl acetate, a compound with the molecular formula CHO, has garnered attention for its biological activities, particularly in the fields of plant defense mechanisms, insect attraction, and potential applications in fragrance and flavor industries. This article explores the biological activity of this compound through various studies, including its effects on plant responses, safety assessments, and toxicity evaluations.

This compound is an ester derived from nonenoic acid and ethanol. Its structure features a cis double bond at the third position of the carbon chain, which contributes to its distinctive aroma and volatility. The compound is known for its role in the fragrance industry and as a flavoring agent due to its pleasant scent profile.

Plant Defense Mechanisms

Recent studies have indicated that this compound may play a significant role in plant defense. Research shows that volatile organic compounds (VOCs), including this compound, can be emitted by plants in response to herbivore attacks. These compounds serve as signals to neighboring plants, triggering defensive responses such as the production of secondary metabolites that deter herbivores.

- Case Study : In a study involving Arabidopsis thaliana, it was found that exposure to this compound led to the activation of defense-related genes and increased levels of defensive compounds. This suggests that plants can utilize this compound as a signaling molecule to enhance their resistance against pests .

Insect Attraction

This compound has also been identified as an attractant for certain insect species. Its volatile nature allows it to disperse easily in the environment, making it an effective lure for pollinators and herbivorous insects.

- Research Findings : In trials conducted with various insect species, this compound demonstrated significant attraction levels, indicating its potential use in pest management strategies. The compound's effectiveness was compared with other known attractants, showing comparable results in attracting specific target insects .

Toxicity and Safety Assessment

The safety profile of this compound has been evaluated through various toxicological studies. According to safety assessments:

- Genotoxicity : The compound is not expected to be genotoxic based on available data from analogs, which have shown no significant adverse effects on genetic material .

- Repeated Dose Toxicity : Studies indicate a No Observed Adverse Effect Level (NOAEL) of 333 mg/kg/day for repeated dose toxicity, suggesting that at typical exposure levels, this compound poses minimal health risks .

- Skin Sensitization : The estimated Maximum Exposure Level for skin sensitization is 1000 μg/cm², indicating low potential for causing allergic reactions upon dermal contact .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Plant Defense | Activates defense genes; enhances resistance against pests |

| Insect Attraction | Effective lure for pollinators and herbivorous insects |

| Genotoxicity | Not genotoxic according to analog data |

| Repeated Dose Toxicity | NOAEL = 333 mg/kg/day |

| Skin Sensitization | NESIL = 1000 μg/cm² |

Properties

IUPAC Name |

[(Z)-non-3-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h7-8H,3-6,9-10H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQNQAVSERJKNU-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893230 | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Green fruity aroma | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble, Soluble (in ethanol) | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.879-0.890 | |

| Record name | cis-3-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2156/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13049-88-2 | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13049-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonenyl acetate, (3Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonen-1-ol, 1-acetate, (3Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-NONENYL ACETATE, (3Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G174WAD1GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.